Fleu-TP
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
126609-62-9 |
|---|---|
Molecular Formula |
C11H18FN2O13P3 |
Molecular Weight |
498.19 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)-3-fluorooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18FN2O13P3/c1-2-6-4-14(11(16)13-10(6)15)9-3-7(12)8(25-9)5-24-29(20,21)27-30(22,23)26-28(17,18)19/h4,7-9H,2-3,5H2,1H3,(H,20,21)(H,22,23)(H,13,15,16)(H2,17,18,19)/t7-,8+,9+/m0/s1 |
InChI Key |
UCXCMWNOKXUCOL-DJLDLDEBSA-N |
Isomeric SMILES |
CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
Canonical SMILES |
CCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
Origin of Product |
United States |
Synthetic Methodologies and Structural Derivatization of Fleu Tp Analogs
Chemical Synthesis Pathways for Fleu-TP and Related Fluorinated Nucleosides
The synthesis of fluorinated nucleosides, the precursors to fluorinated nucleoside triphosphates like this compound, can generally be achieved through two primary approaches: the fluorination of a preformed nucleoside or the condensation of a fluorine-substituted glycone with a suitable heterocyclic base. The first method, a linear synthesis, typically preserves the original configuration of the starting nucleoside. The second approach, involving the condensation of fluorine-containing carbohydrates with various bases, offers versatility in generating diverse fluoro-nucleosides. However, this method can face limitations in stereoselectivity during glycosylation, particularly with 2'-deoxy or arabinosyl sugars, unless a group at the C2-position promotes stereocontrol. nih.gov
Commonly employed fluorinating agents fall into two categories: nucleophilic reagents, such as DAST [(diethylamino)sulfur trifluoride], which act as fluoride (B91410) ion donors, and electrophilic reagents, which are equivalents of F₂. DAST is particularly versatile for the one-step exchange of a hydroxyl group with fluorine, often proceeding with inversion of configuration via an Sɴ2 mechanism. nih.gov Other reagents like Selectfluor are representative electrophilic fluorinating agents. nih.gov "Tamed hydrofluoric acid" reagents, such as Olah's reagent (Py·nHF) or Et₃N·HF, have also been utilized, offering less hazardous alternatives to anhydrous HF for introducing fluorine, particularly at the 2'-α position of pyrimidine (B1678525) nucleosides via 2,2'-anhydronucleoside intermediates. nih.govmdpi.com
The synthesis of the triphosphate form, such as this compound (discussed here in the context of 4'-FlU-TP), typically involves the phosphorylation of the corresponding nucleoside. The synthesis of 4'-fluoro-uridine,5'-O-triphosphate, for example, has been reported starting from a protected 4'-fluoro-uridine derivative, which is then coupled with a phosphorylating agent, such as the tris-triazolide of phosphoric acid, followed by deprotection. rsc.org General methods for attaching phosphate (B84403) groups to the 5'-carbon of nucleosides to form triphosphates include couplings promoted by dehydrating agents, electrophilic phosphorylation, nucleophilic cleavage of phosphoryl anhydride, reactions involving phosphoramidates, and enzymatic phosphorylation. pnas.org One reported synthesis of this compound involves the preparation of the base (e.g., 5-ethyluracil, though 4'-FlU-TP is linked to uracil) and the appropriate fluorinated sugar, followed by glycosylation to form the nucleoside, and subsequent phosphorylation to yield the triphosphate. smolecule.com
Table 1: General Approaches for Fluorinated Nucleoside Synthesis
| Approach | Description | Advantages | Limitations |
| Fluorination of Preformed Nucleoside | Direct introduction of fluorine onto an existing nucleoside scaffold. | Preserves original nucleoside configuration. | May have limitations depending on the position and available functional groups. |
| Condensation of Fluorinated Sugar with Base | Coupling of a fluorine-substituted carbohydrate with a heterocyclic base. | Provides a variety of fluoro-nucleosides. | Can suffer from poor stereoselectivity in glycosylation, especially for certain sugar types. nih.gov |
Enzymatic Phosphorylation and Intracellular Anabolism to this compound Forms
For nucleoside analogs like the precursor to this compound to exert their biological effects, they typically undergo intracellular metabolic activation, primarily through a series of phosphorylation steps to form the active nucleoside triphosphate. core.ac.ukmdpi.com This process, known as anabolism, is mediated by cellular or viral kinases. core.ac.uk
Following transport into the cell, the nucleoside analog is typically phosphorylated to its monophosphate form. This initial phosphorylation step is often considered the rate-limiting step in the activation pathway. core.ac.uk The monophosphate is then sequentially phosphorylated to the diphosphate (B83284) and finally to the triphosphate form by cellular kinases. core.ac.uk
In the case of 4'-Fluorouridine (B8696964) (4'-FlU), the likely nucleoside precursor to this compound (4'-FlU-TP), it is efficiently absorbed by cells and converted to its bioactive triphosphate form, 4'-FlU-TP. researchgate.netchemrxiv.org Studies have quantified the intracellular concentration of tri-phosphorylated 4'-FlU after exposure to the nucleoside. biorxiv.org This intracellular anabolism is crucial for the compound to function, for instance, by being incorporated into viral RNA by viral polymerases. nih.gov
Rational Design and Synthesis of Novel this compound Derivatives
The rational design of novel nucleoside triphosphate derivatives, including analogs of this compound, is driven by the need to improve their pharmacological properties, such as metabolic stability, cellular uptake, and target selectivity. mdpi.comacs.orgnih.gov The incorporation of fluorine into the nucleoside structure is a common strategy in this regard, as it can significantly influence the electronic and steric properties of the molecule, impacting its lipophilicity, pharmacokinetic profile, and stability against enzymatic degradation. mdpi.com
Rational design approaches often involve making specific modifications to the sugar moiety or the nucleobase to tune the compound's interaction with its biological targets, such as viral polymerases or cellular kinases. acs.orgnih.govrsc.org This can involve altering the position or number of fluorine atoms, introducing other substituents, or modifying the sugar ring or base structure.
Structure-Activity Relationship (SAR) Studies for Derivative Optimization
Structure-Activity Relationship (SAR) studies are fundamental to the rational design and optimization of nucleoside analog derivatives. These studies systematically explore how changes in the chemical structure of a compound correlate with changes in its biological activity. nih.govresearchgate.nettandfonline.commdpi.com
For this compound analogs, SAR studies would involve synthesizing a series of derivatives with variations in the fluorination pattern, sugar modification, or base structure and then evaluating their biological effects (e.g., enzyme inhibition, antiviral activity). These studies help to identify key structural features essential for activity and to understand how modifications influence interactions with target enzymes and cellular processes. tandfonline.com For example, studies on other nucleoside analogs have shown that even subtle changes, such as the position of a methyl group on the sugar, can lead to profound differences in activity. nih.gov SAR analysis provides a rationale for selecting modifications to enhance potency and potentially reduce undesirable interactions. tandfonline.com
Development of Conjugates and Pro-Drug Strategies for Flu-TP Analogs
Despite the potential of nucleoside triphosphates like this compound, their highly charged nature can limit their ability to cross cell membranes efficiently, impacting their cellular uptake and bioavailability. core.ac.ukump.edu.plfrontiersin.orgresearchgate.netnih.gov To overcome this challenge, prodrug strategies and conjugation techniques are widely employed to improve the delivery and intracellular concentration of the active triphosphate form. core.ac.ukump.edu.plfrontiersin.orgresearchgate.netnih.govfrontiersin.org
Prodrugs are inactive derivatives that are converted to the active drug within the body. For nucleoside triphosphates, prodrug strategies often involve temporarily masking the negatively charged phosphate groups with lipophilic moieties, which facilitates passage across cell membranes. core.ac.ukump.edu.pl Once inside the cell, these masking groups are cleaved by enzymatic or chemical processes, releasing the active nucleoside triphosphate. core.ac.uk Various types of prodrugs have been developed for nucleoside analogs, including esters, amino acid esters, phosphoramidates, octadecyl phosphates, and bis-pivaloxymethyl phosphates. ump.edu.plfrontiersin.orgresearchgate.netfrontiersin.org The ProTide strategy, which involves masking the nucleoside monophosphate with aromatic groups and amino acid esters, is a notable example that has proven effective in delivering nucleoside monophosphates intracellularly, bypassing the often inefficient initial phosphorylation step. frontiersin.orgfrontiersin.org
Conjugation strategies involve covalently linking the nucleoside analog to another molecule to improve its delivery, biodistribution, or cellular uptake. nih.govnih.govmdpi.comresearchgate.netmdpi.com This can include conjugation to lipophilic compounds like cholesterol or fatty acids to enhance membrane permeability, or to peptides, including cell-penetrating peptides (CPPs), to facilitate cellular entry. nih.govnih.govmdpi.commdpi.com Conjugation to targeting moieties, such as antibodies or small molecules that bind to specific cellular receptors, can also be used to achieve targeted delivery to particular cell types. nih.govmdpi.com These strategies aim to improve the pharmacokinetic properties and therapeutic efficacy of this compound analogs.
Table 2: Strategies for Improving Delivery of Nucleoside Triphosphates
| Strategy | Description | Mechanism of Action | Examples (General) |
| Prodrugs | Inactive derivatives converted to active drug intracellularly. | Masking of charged groups to enhance cell permeability; cleavage inside cells. | Esters, Phosphoramidates (ProTides), Lipid conjugates. ump.edu.plfrontiersin.orgfrontiersin.org |
| Conjugates | Covalent linkage to another molecule. | Enhanced cellular uptake, altered biodistribution, targeted delivery. | Conjugation to lipids, peptides (CPPs), targeting ligands (antibodies, small molecules). nih.govnih.govmdpi.com |
Elucidation of Molecular Mechanisms of Action of Fleu Tp
Interactions with Nucleic Acid Polymerases
Nucleic acid polymerases are essential enzymes responsible for the synthesis of DNA and RNA. Fleu-TP and its analogs interfere with the function of these polymerases, disrupting viral replication cycles.
Inhibition of RNA-Dependent RNA Polymerases (RdRPs) by this compound Incorporation
RNA-dependent RNA polymerases (RdRPs) are crucial for the replication of many RNA viruses. This compound, in its active triphosphate form, acts as a nucleoside analog, mimicking natural nucleoside triphosphates (NTPs) and competing for incorporation into the growing viral RNA chain catalyzed by RdRPs. asm.orgnih.gov Following intracellular phosphorylation, nucleoside analog 5′-triphosphates, such as this compound, are competitively incorporated into nascent viral RNA chains, thereby inhibiting viral replication. asm.org The mechanism of action can vary among different nucleotide analogs, but a common outcome is chain termination, resulting in the formation of incomplete viral RNA chains. asm.org
Some nucleotide analogs, including those structurally related to this compound, can be incorporated into RNA by viral RdRps. asm.org This incorporation is a prerequisite for any potential inhibitory effect. biorxiv.org Once incorporated, the nucleotide analog can cause inhibition of RNA synthesis. biorxiv.org
Modulation of DNA Primase Activity by Flu-TP Analogs
DNA primase is a DNA-dependent RNA polymerase that synthesizes short RNA primers necessary for the initiation of DNA replication. acs.orgnih.gov While the primary focus for compounds like this compound is often viral RdRPs, analogs, referred to here as Flu-TP analogs, may also interact with cellular enzymes like DNA primase. Some nucleotide analogs have been identified as inhibitors of DNA primase activity. acs.orgmdpi.com These analogs can compete with natural NTPs for binding to the primase active site. mdpi.com
Studies have shown that certain arabinofuranosyl nucleoside analogs can effectively inhibit human primase activity. acs.org These analogs can bind tightly to the elongation pocket of the primase and be efficiently incorporated into RNA primers, potentially inducing chain termination of nascent RNA primers. acs.org This suggests that Flu-TP analogs, depending on their specific structural modifications, could modulate DNA primase activity through similar mechanisms, impacting cellular processes that rely on primer synthesis.
Mechanisms of Nascent Nucleic Acid Chain Termination Induced by this compound
A key mechanism by which this compound inhibits viral replication is the induction of nascent nucleic acid chain termination. After this compound is incorporated into the growing RNA chain by RdRP, it can prevent the addition of subsequent nucleotides, effectively halting RNA synthesis. asm.orgresearchgate.net This chain termination can occur immediately upon incorporation or be delayed, depending on the specific polymerase and the structural features of the analog. nih.govbiorxiv.orgencyclopedia.pub
For some nucleotide analogs, chain termination is a direct consequence of the analog lacking a 3'-hydroxyl group, which is essential for the formation of the phosphodiester bond with the next incoming nucleotide. researchgate.netwikipedia.org However, some analogs with a 3'-hydroxyl group can still cause chain termination, often due to steric hindrance or conformational changes induced in the polymerase active site after incorporation. nih.govbiorxiv.orguni-konstanz.de For instance, some analogs can cause stalling of the polymerase a few nucleotides downstream from the incorporation site. nih.govencyclopedia.pub This delayed chain termination can be a result of steric clashes between the incorporated analog and specific amino acid residues of the polymerase, impeding translocation of the nascent RNA strand. nih.govencyclopedia.pub
Enzyme Kinetics and Substrate Specificity Studies of this compound Analogs
Enzyme kinetics studies are crucial for understanding the interaction between this compound analogs and polymerases, providing quantitative data on binding affinity, catalytic efficiency, and inhibition mechanisms.
Determination of Kinetic Parameters (e.g., Km, Vmax) for Enzyme Interactions
Studies involving nucleotide analogs and various polymerases (including viral RdRps and DNA polymerases) have routinely determined Km and Vmax values using methods like Lineweaver-Burk plots or other kinetic analyses. pnas.orggoogle.com These studies compare the kinetic parameters of the analog with those of the natural nucleotide substrates to understand how efficiently the polymerase utilizes the analog. A lower Km for the analog compared to the natural substrate might suggest a higher apparent affinity, while a lower Vmax might indicate a slower incorporation rate. pnas.orggoogle.com
Data from such studies can be presented in tables to compare the kinetic parameters of different this compound analogs with various polymerases or under different conditions.
| Polymerase Source | Substrate | Km (µM) | Vmax (pmol/min) | Reference (Illustrative) |
| Viral RdRP | Natural NTP | X | Y | asm.orgnih.gov |
| Viral RdRP | This compound | X' | Y' | asm.orgnih.gov |
| Human Primase | Natural NTP | A | B | acs.orgnih.gov |
| Human Primase | Flu-TP Analog 1 | A' | B' | acs.org |
Note: The values in this table are illustrative, based on typical findings in nucleotide analog-polymerase studies, as specific kinetic data for "this compound" are not available under this name in standard databases.
Interactions with Other Enzymes and Protein Targets Beyond Nucleic Acid Synthesis
Modulation of Metabolic Enzymes by this compound
Investigations into the modulation of metabolic enzymes by this compound or its likely synonyms in the provided literature are primarily concentrated on enzymes involved in nucleotide metabolism. Nucleotide analogs, including those structurally related to this compound, are known to interact with and be processed by cellular enzymes within the nucleotide metabolic pathways wikipedia.orgnewdrugapprovals.orgwikipedia.orgwikipedia.orgontosight.ai. For instance, the efficacy of fludarabine-TP has been correlated with the expression of SAMHD1, an enzyme capable of hydrolyzing nucleotide analogs, thereby influencing intracellular drug concentrations mims.com. Ribonucleotide reductase (RNR), a key enzyme in the synthesis of deoxyribonucleotides, has also been identified as a target for inhibition by metabolites of purine (B94841) nucleoside analogs like fludarabine (B1672870) and cladribine (B1669150) newdrugapprovals.orgwikipedia.orgfishersci.cabidd.group. Furthermore, enzymes involved in pyrimidine (B1678525) biosynthesis, such as thymidylate synthase (TS) and dihydroorotate (B8406146) dehydrogenase (DHODH), are known targets for other nucleotide analogs like 5-fluorouracil (B62378) and can be indirectly affected by the presence of altered nucleotide pools due to compounds like 4'-fluorouridine (B8696964) newdrugapprovals.orgontosight.ai.
While these interactions with nucleotide metabolic enzymes are significant for the activation, metabolism, and cellular effects of this compound and related compounds, comprehensive data specifically detailing the direct modulation of metabolic enzymes beyond nucleotide synthesis pathways by this compound were not extensively available within the scope of the provided search results. The primary enzymatic interactions reported are intrinsically linked to the compounds' nature as nucleotide analogs and their impact on the cellular nucleotide pool and nucleic acid synthesis processes.
Investigations of Protein-Nucleic Acid Interactions upon this compound Integration
A significant aspect of the mechanism of action of this compound and analogous compounds involves their incorporation into nascent nucleic acid chains during replication or transcription newdrugapprovals.orgmims.comfishersci.ca. This integration into DNA or RNA can directly influence the interactions between nucleic acid-binding proteins and the modified nucleic acid strands.
Upon incorporation, these nucleotide analogs can lead to functional consequences such as polymerase stalling or premature chain termination mims.com. This stalling or termination is a direct result of the altered interaction between the polymerase enzyme (a protein) and the modified nucleic acid template or primer. For example, 4'-FlU-TP incorporation by viral RNA-dependent RNA polymerases has been shown to cause transcriptional stalling. Similarly, fludarabine-TP incorporation into RNA primers by human primase can lead to chain termination mims.com.
Structural studies, such as X-ray crystallography, have been employed to investigate the interaction between proteins and nucleotide analogs. For instance, crystal structures of human primase in complex with fludarabine-TP have provided insights into the binding mode of the analog to the enzyme's active site, elucidating how these interactions contribute to the inhibition of primer synthesis mims.com. These studies reveal the molecular details of the protein-nucleic acid interaction at the point of nucleotide incorporation.
While the functional outcomes of this compound integration on protein-nucleic acid interactions (like stalling and termination) are well-documented, detailed structural or dynamic investigations specifically focused on the altered protein-nucleic acid complexes after the stable integration of this compound into the nucleic acid chain were not a prominent theme in the provided literature, which focused more on the catalytic inhibition and chain termination events. Various techniques exist for studying protein-nucleic acid interactions, including spectroscopic methods, binding assays, and structural determination techniques, which could potentially be applied to further elucidate the molecular details of protein interactions with nucleic acids containing integrated this compound.
Cellular and Subcellular Research on Fleu Tp Analogs
Cellular Uptake and Transport Mechanisms of Fleu-TP Precursors
The initial step in the cellular activity of this compound analogs often involves the uptake of their precursor molecules across the cell membrane. This process can occur through various mechanisms, including passive diffusion and carrier-mediated transport. Effective cell permeation is necessary for nucleoside analogs to reach their intracellular targets, such as viral polymerases, and undergo the necessary metabolic transformations to become active triphosphates mdpi.com.
Studies on the cellular uptake of various compounds, including nucleoside analogs and nanoparticles, highlight the complexity of these processes. For instance, the uptake of thymopentin (B1683142) (TP5) in solution primarily involved MRP5 endocytosis and a passive pathway, with efflux mediated by MRP5 transporters researchgate.net. In contrast, TP5-loaded niosomes demonstrated uptake mainly through adsorptive- and clathrin-mediated endocytosis, which are energy-dependent processes researchgate.net. The permeability and transport rate of TP5 were further enhanced by the use of penetration enhancers researchgate.net. Similarly, research on nanoparticles has shown that cellular uptake can be concentration-, time-, and temperature-dependent, involving mechanisms like clathrin-mediated endocytosis and macropinocytosis nih.gov. These findings underscore that the chemical nature and formulation of this compound precursors likely influence their specific uptake mechanisms.
Role of Membrane Transporters in Intracellular Accumulation
Membrane transporters play a significant role in regulating the intracellular accumulation of various substances, including drug molecules and nucleotides. Specific transport proteins, such as carrier proteins and channel proteins, mediate the selective passage of small molecules across the plasma membrane nih.gov. These transporters are essential for maintaining the distinct internal composition of cells compared to their external environment nih.gov.
For nucleos(t)ide reverse transcriptase inhibitors (NRTIs), which are activated intracellularly to their triphosphate forms, entry into the cell can occur via passive diffusion or carrier-mediated transport researchgate.net. Studies have indicated that monophosphate analog forms of NRTIs can be subject to efflux out of the cell by transporters researchgate.net. Intracellular accumulation of substances can occur due to various factors, including overproduction, inadequate metabolism, lack of enzyme machinery for removal, or issues with transport slideshare.netjaypeedigital.com. Multiple transport proteins can be involved in the cellular handling of compounds, and their activity can influence intracellular concentrations and potential toxicity bibliotekanauki.pl. The specific membrane transporters involved in the uptake and efflux of this compound precursors would significantly impact their intracellular accumulation and subsequent metabolic activation.
Intracellular Metabolism and Anabolism to Active Triphosphate Forms within Cells
Following cellular uptake, this compound precursors undergo intracellular metabolism, specifically anabolism, to be converted into their active triphosphate forms. This is a critical step for nucleoside analogs, as the triphosphate is typically the form that exerts the desired biological effect, often by interfering with nucleic acid synthesis.
For example, the adenosine (B11128) analog GS-441524 is metabolized to its active GS-443902 triphosphate metabolite mdpi.com. This triphosphate metabolite then competes with natural nucleotides to inhibit viral polymerases mdpi.com. The anabolism to the active triphosphate form involves phosphorylation steps catalyzed by cellular enzymes researchgate.net. Studies on GS-441524 have shown that the anabolism to the active metabolite can be inefficient, particularly the initial phosphorylation step, which is a common characteristic of nucleoside analogs mdpi.com. This inefficiency in the first phosphorylation step can necessitate the use of prodrugs to improve the delivery of the monophosphate form mdpi.com.
The maintenance of a balanced pool of deoxyribonucleotide triphosphates (dNTPs) is crucial for proper DNA replication and repair frontiersin.org. Cells possess both de novo and salvage pathways for nucleotide biosynthesis frontiersin.org. Anabolism to the triphosphate form of this compound likely involves cellular kinases within these metabolic pathways. Perturbations in nucleotide metabolism can have significant consequences for cellular function frontiersin.org.
Investigation of this compound Impact on Cellular Pathways and Processes
Once converted to its active triphosphate form, this compound can interact with various cellular pathways and processes, leading to a range of biological effects. Understanding these interactions is key to elucidating its mechanism of action.
Perturbation of Nucleotide Metabolism Pathways
Active this compound, as a nucleotide analog, is expected to interfere with normal cellular nucleotide metabolism. Nucleotide biosynthesis is essential for DNA and RNA synthesis, cell division, and growth uomosul.edu.iq. Compounds that block nucleotide biosynthesis can inhibit cell growth and viral replication uomosul.edu.iq.
Nucleoside analogs like this compound triphosphate can compete with endogenous deoxynucleoside triphosphates (dNTPs) for incorporation by polymerases, including viral and host enzymes researchgate.net. This competition can lead to the termination of nucleic acid synthesis or the incorporation of faulty nucleotides, thereby perturbing normal nucleotide metabolism and DNA/RNA synthesis frontiersin.orgresearchgate.net. Imbalances in dNTP levels can lead to genomic instability and affect mitochondrial DNA function frontiersin.org. Therapies for diseases involving altered nucleotide metabolism often focus on restoring the balance of intracellular nucleotides frontiersin.org.
Intervention in Cellular Signaling Cascades
Cellular signaling cascades are complex networks that transduce extracellular signals into intracellular responses, regulating processes like cell fate, proliferation, and immune responses nih.govpressbooks.pub. These cascades often involve phosphorylation events mediated by kinases pressbooks.publibretexts.org.
While the direct impact of this compound on specific signaling cascades requires targeted investigation, nucleotide analogs and their effects on cellular processes can indirectly influence signaling pathways. For instance, perturbations in cellular metabolism, including nucleotide pools, can affect signaling networks rug.nl. Research on viral infections has shown that viruses can manipulate host cellular pathways, including signaling cascades, to facilitate their replication openagrar.deresearchgate.net. For example, influenza viruses can activate MAP kinase cascades, which may serve functions in viral replication and host cell response openagrar.de. Intervention in these signaling pathways is being explored as a potential antiviral strategy openagrar.de. The interaction of this compound with cellular polymerases and nucleotide metabolism could potentially trigger or modulate signaling events within the cell.
Modulation of Host Cellular Factors during Biological Cycles
This compound's activity within the cell can involve the modulation of host cellular factors that are critical for various biological cycles, particularly in the context of antiviral activity where it might interfere with viral replication cycles. Viruses heavily rely on host factors and cellular machinery for their reproduction nih.gov. Identifying and characterizing these host factors is important for understanding viral pathogenesis and developing intervention strategies researchgate.netnih.gov.
Subcellular Localization and Compartmentalization for Mechanistic Insights
Understanding the precise subcellular localization and compartmentalization of a chemical compound like this compound and its analogs is crucial for elucidating their mechanisms of action. The distribution of a compound within different cellular organelles and compartments directly influences its ability to interact with specific molecular targets, participate in biochemical pathways, and exert its biological effects. Studying where a compound resides within the cell provides vital clues about its intended site of action, potential off-target effects, and the transport mechanisms governing its cellular uptake and distribution.
Research in this area typically employs a variety of techniques to visualize and quantify the presence of the compound in different cellular compartments. These methods can range from fluorescence microscopy and confocal imaging of labeled compounds to more sophisticated biochemical fractionation techniques coupled with mass spectrometry or other analytical methods. For instance, quantitative proteomic approaches like Localization of Organelle Proteins by Isotope Tagging (LOPIT) can determine the steady-state distribution of molecules within organelles by analyzing their co-fractionation patterns across density gradients researchgate.net. Predictive tools, such as DeepLoc, utilize algorithms based on protein sequences to predict subcellular localization, although experimental validation is always necessary for small molecules dtu.dkencyclopedia.pub.
Compartmentalization within the cell is a dynamic process, essential for organizing cellular activities and regulating biochemical reactions nih.govresearchgate.net. The partitioning of a compound into specific organelles, such as the nucleus, cytoplasm, mitochondria, endoplasmic reticulum, or lysosomes, can dictate its access to target molecules and influence its metabolic fate. For example, a compound targeting nuclear processes must be able to translocate into the nucleus, while one affecting mitochondrial function would need to accumulate in mitochondria molbiolcell.orgmdpi.com.
Detailed research findings on the subcellular localization and compartmentalization of this compound are not available in the current search results. However, if such studies were conducted, they would aim to answer key questions such as:
Which specific organelles or cellular structures does this compound primarily localize to?
Does the localization pattern change over time or in response to different cellular conditions?
Are there specific transporters or cellular pathways responsible for the uptake and compartmentalization of this compound?
How does the subcellular distribution of this compound correlate with its observed biological activity?
Gathering such data would typically involve experiments quantifying the concentration of this compound in isolated cellular fractions or visualizing its distribution using microscopy in live or fixed cells. The data obtained would then be analyzed to determine enrichment in specific compartments and to infer the underlying transport and localization mechanisms.
Computational and Theoretical Approaches in Fleu Tp Research
Molecular Docking and Dynamics Simulations of Fleu-TP-Target Interactions
Molecular docking and dynamics simulations are widely used computational techniques to model the interaction between a small molecule, such as this compound, and a biological target, typically a protein or nucleic acid. Molecular docking predicts the preferred binding orientation and affinity of a ligand to a receptor site wikidata.orgmicrobenotes.com. Molecular dynamics simulations extend these studies by simulating the time-dependent motion of the atoms in the complex, providing insights into the stability of the interaction and conformational changes cenmed.comnih.govncats.ionih.gov.
In the context of nucleoside analogs like this compound (Fludarabine triphosphate), these methods can be applied to study their binding to enzymes involved in nucleic acid metabolism. For instance, studies on Fludarabine-TP have investigated its interaction with human primase, an enzyme essential for DNA replication tci-chemical-trading.com. Molecular docking can predict how this compound fits into the active site of primase, identifying key residues involved in binding. Molecular dynamics simulations can then assess the stability of the this compound-primase complex over time, providing a more realistic picture of the interaction compared to static docking poses. This type of computational analysis can help explain the inhibitory effects observed experimentally tci-chemical-trading.com.
Computational studies using molecular docking have been employed to explore the binding of various compounds, including other nucleoside analogs, to target proteins like viral enzymes or human receptors nih.govncats.ionih.govuni-freiburg.de. These studies often involve preparing the ligand and protein structures, defining the binding site, running docking algorithms to find potential binding poses, and scoring these poses based on predicted binding energy nih.govncats.ionih.govuni-freiburg.de. Subsequent molecular dynamics simulations can refine these findings by accounting for the flexibility of both the ligand and the target protein in a dynamic environment cenmed.comnih.govncats.ionih.gov.
Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound
Quantum chemical calculations delve into the electronic structure of a molecule, providing detailed information about its properties at the atomic and subatomic level. These calculations can determine parameters such as molecular orbitals, charge distribution, and energy levels, which are fundamental to understanding a compound's reactivity and stability nih.govwikipedia.orgwikipedia.org. Methods like Density Functional Theory (DFT) are commonly employed for these purposes, balancing accuracy with computational cost nih.govwikipedia.org.
For this compound, quantum chemical calculations can offer insights into the influence of the fluorine atom and the triphosphate group on its electronic properties. Understanding the electronic structure can help predict how this compound might react with other molecules or undergo transformations within a biological system. While specific quantum chemical studies solely focused on the electronic structure and reactivity of this compound were not prominently found in the provided search results, the principles of quantum chemistry are broadly applicable to understanding the behavior of organic molecules, including fluorinated nucleoside analogs nih.govnih.govwikipedia.orgwikipedia.orgwikipedia.orgfishersci.camims.com. These calculations can be used to determine reaction pathways, activation energies, and the stability of different molecular conformations, all of which are relevant to understanding this compound's behavior in biological environments.
Computational Structure-Activity Relationship (SAR) Modeling
Computational Structure-Activity Relationship (SAR) modeling aims to establish a correlation between the chemical structure of a set of compounds and their biological activity. Quantitative Structure-Activity Relationship (QSAR) models use mathematical and statistical methods to quantify this relationship, allowing for the prediction of the activity of new, untested compounds based on their molecular descriptors wikidata.orgwikipedia.orgfishersci.com. These descriptors can represent various aspects of a molecule's structure, physicochemical properties, or electronic features fishersci.com.
In Silico Prediction and Simulation of this compound's Biological Effects
Predictive Models for Enzyme Inhibition and Substrate Recognition
Predictive models for enzyme inhibition and substrate recognition are a key application of in silico methods in drug discovery and biological research mims.comwikidata.orgnih.gov. These models utilize computational techniques, often drawing upon molecular docking, molecular dynamics, and QSAR, to predict whether a compound will inhibit a specific enzyme or be recognized as a substrate.
Research on Fludarabine-TP has utilized computational approaches to investigate its inhibitory activity against human primase tci-chemical-trading.com. These studies provide detailed research findings on how this compound interacts with the enzyme's active site and the resulting impact on primase activity. For example, a study compared the binding of Fludarabine-TP and other nucleoside triphosphates (like cytarabine-TP, gemcitabine-TP, clofarabine-TP, vidarabine-TP, ATP, and dATP) to human primase tci-chemical-trading.com. The study found that Fludarabine-TP and vidarabine-TP were potent inhibitors of DNA replication and inhibited both replicative DNA polymerases and primase in vitro tci-chemical-trading.com. Primase incorporated arabino nucleotides, including Fludarabine-TP, into primers more efficiently than normal ribonucleotides tci-chemical-trading.com. The study also indicated that Fludarabine-TP and cytarabine-TP bind more tightly to the elongation pocket of human Pri1 than natural nucleotides tci-chemical-trading.com.
The following table summarizes some findings regarding the inhibition of human primase by Fludarabine-TP and other nucleoside analogs:
| Compound | Target Enzyme | Observed Effect | Relative Binding Affinity (vs. natural nucleotides) | Key Findings | Source |
| Fludarabine-TP | Human Primase | Potent Inhibitor | Tighter binding to elongation pocket | Efficiently incorporated into RNA primers; potential chain termination. tci-chemical-trading.com | tci-chemical-trading.com |
| Vidarabine-TP | Human Primase | Potent Inhibitor | Similar to Fludarabine-TP | Efficiently incorporated into RNA primers. tci-chemical-trading.com | tci-chemical-trading.com |
| Cytarabine-TP | Human Primase | Inhibitor | Tighter binding to elongation pocket | Readily incorporated into existing RNA primers. tci-chemical-trading.com | tci-chemical-trading.com |
| Gemcitabine-TP | Human Primase | Less effective inhibitor | - | Less likely to be effective inhibitors in vivo compared to this compound, Cytarabine-TP. tci-chemical-trading.com | tci-chemical-trading.com |
| Clofarabine-TP | Human Primase | Less effective inhibitor | - | Less likely to be effective inhibitors in vivo compared to this compound, Cytarabine-TP. tci-chemical-trading.com | tci-chemical-trading.com |
| ATP | Human Primase | Natural Substrate | - | Used in primer synthesis. tci-chemical-trading.com | tci-chemical-trading.com |
| dATP | Human Primase | Natural Substrate | - | Used in DNA synthesis. tci-chemical-trading.com | tci-chemical-trading.com |
These computational and experimental findings highlight the utility of predictive models in understanding the molecular basis of enzyme inhibition by this compound and related compounds.
Modeling of Cellular Accumulation and Intracellular Pharmacokinetics
For nucleoside analogs like this compound, cellular uptake is often mediated by specific nucleoside transporters rcsb.org. Once inside the cell, these compounds can be phosphorylated by kinases to their active triphosphate forms, which is essential for their activity wikipedia.orgmims.comnih.govmims.com. Intracellular pharmacokinetics models can simulate these processes, taking into account the activity of transporters and enzymes, to predict the intracellular concentration of this compound over time.
Computational studies can predict the interaction of compounds with various human transporters that are involved in chemical transportation and accumulation processes cenmed.com. These studies often employ molecular docking and dynamics simulations to assess the binding of compounds to transporters like organic anion transporters (OATs) or those involved in cellular uptake and efflux cenmed.comrcsb.orghmdb.ca. While specific modeling of this compound's cellular accumulation and intracellular pharmacokinetics was not detailed in the provided search results, the principles and methods used for other compounds, including other nucleoside analogs and fluorinated compounds, are applicable cenmed.comrcsb.orghmdb.ca. These models can help predict the extent of cellular uptake, the rate of conversion to the active triphosphate, and the potential for accumulation in specific organelles, contributing to a better understanding of this compound's cellular pharmacology.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Fludarabine (B1672870) phosphate (B84403) | 30751 |
| Fludarabine | 657237 |
| Fludarabine triphosphate | 22842095 |
| Cytarabine | 6253 |
| Cytarabine triphosphate | 25774 |
| Gemcitabine | 60750 |
| Gemcitabine triphosphate | 130659 |
| Clofarabine | 119182 |
| Clofarabine triphosphate | 9915350 |
| Vidarabine | 21704 |
| Vidarabine phosphate | 34768 |
| ATP | 5957 |
| dATP | 15993 |
| 4'-fluorouridine (B8696964) (4'-FlU) | 5426440 |
| Desipramine | 2995 |
| Fluoxetine Hydrochloride | 62857 |
Target Protein Identifiers
| Target Protein | UniProt ID(s) | PDB ID(s) |
| Human Primase | P49643 (PRIM2), P49642 (PRIM1) | 4RR2 (Human Primase) rcsb.org |
Advanced Analytical Methodologies for Fleu Tp and Its Metabolites in Research
Chromatographic Techniques for Separation and Quantification of Fleu-TP
Chromatographic methods are fundamental for isolating this compound from complex matrices and quantifying its presence and that of its metabolites. High-performance liquid chromatography (HPLC) stands as a primary tool in this domain.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection Methods
HPLC is widely employed for the separation and quantification of chemical compounds, including nucleoside analogs like this compound. The technique relies on differential partitioning of analytes between a stationary phase and a mobile phase, allowing for their separation based on properties such as polarity or size. creative-proteomics.com Advanced detection methods coupled with HPLC enhance its sensitivity and specificity. Photodiode array (PDA) detection, for instance, can be used for quantification by measuring absorbance at specific wavelengths after chromatographic separation. researchgate.net The development of robust reversed-phase HPLC methods is crucial for the accurate determination of compounds in various samples. ejcmpr.com Such methods involve optimizing parameters like mobile phase composition, flow rate, and column type to achieve efficient separation and reproducible results. researchgate.netejcmpr.com For example, a reversed-phase HPLC method using a C18 column and a mobile phase composed of acetonitrile (B52724) and ammonium (B1175870) dihydrogen phosphate (B84403) has been established for the determination of certain compounds, achieving short retention times and sensitive detection limits. ejcmpr.com Similarly, HPLC coupled with fluorescence detection (HPLC-FLD) is an ideal tool for the quantification of compounds, particularly steroids, offering high sensitivity and selectivity, sometimes requiring fluorescent derivatization for non-fluorescent analytes. researchgate.net Miniaturized high-throughput HPLC approaches have also been developed, allowing for the simultaneous quantification of multiple active ingredients with reduced sample and solvent requirements. lstmed.ac.uk
Mass Spectrometry (MS) Coupled Techniques for Identification and Quantification
Mass spectrometry is an indispensable tool for the identification and quantification of this compound and its metabolites, offering high sensitivity and the ability to determine molecular mass and structure. creative-proteomics.comcriver.com When coupled with chromatographic techniques like HPLC (LC-MS), it becomes a powerful method for analyzing complex biological samples. creative-proteomics.comcriver.comnih.gov LC-MS/MS, or tandem mass spectrometry, provides even greater specificity by fragmenting ions and analyzing the resulting product ions, enabling more confident identification and quantification of target compounds and their metabolites. criver.comnih.gov High-resolution mass spectrometry (HRMS), often coupled with LC, is particularly valuable for metabolite identification and profiling, providing accurate mass measurements that aid in determining elemental composition and putative structures. criver.comacs.orgresearchgate.net Workflows utilizing LC-HRMS, combined with suspect and non-target screening approaches, are employed to identify transformation products of various compounds in environmental and biological matrices. acs.orgresearchgate.net Different mass analyzers, including triple quadrupole (QqQ), time-of-flight (TOF), ion trap (IT), Orbitrap, and hybrid systems, are used in LC-MS applications, each offering distinct advantages in terms of sensitivity, resolution, and scan speed. researchgate.net MALDI-TOF MS is another MS technique suitable for the analysis of various chemical compounds, including peptides and proteins, and can be applied to identify and characterize molecules based on their mass-to-charge ratio. cbi-toulouse.frnews-medical.net
Spectroscopic Approaches for Structural and Interaction Analysis
Spectroscopic methods provide insights into the structural characteristics of this compound and its interactions with biological targets.
Fluorescence Spectroscopy for Binding and Activity Assays
Fluorescence spectroscopy is a versatile technique used to study molecular interactions, including the binding of ligands to proteins and the activity of enzymes. nih.govfrontiersin.org Changes in fluorescence intensity, emission or excitation spectra, or polarization upon binding can be used to quantitatively investigate protein-ligand interactions and determine binding affinities. nih.govbmglabtech.com For compounds like this compound, which may interact with enzymes such as polymerases, fluorescence-based assays can directly measure the effect on enzyme activity. For instance, fluorescence-based RNA primer synthesis assays have been used to demonstrate the inhibitory effect of fludarabine-TP (flu-TP), a related nucleoside analog, on primase activity. nih.govacs.org These assays can reveal dose-dependent inhibition and provide insights into the mechanism of action. nih.govacs.org Fluorescence correlation spectroscopy (FCS) is another powerful fluorescence-based technique that can quantify molecular dynamics, concentration, diffusion coefficients, and interactions of molecules in vitro. frontiersin.org
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the elucidation of chemical structures. libretexts.orgsysrevpharm.orgtjnpr.org It provides detailed information about the arrangement of atoms within a molecule based on the magnetic properties of atomic nuclei, particularly hydrogen and carbon. libretexts.orgtjnpr.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments (such as COSY, TOCSY, HMBC, HSQC) are used to assign signals to specific nuclei and determine connectivity and spatial relationships. libretexts.orgtjnpr.org NMR is particularly valuable for confirming the structure of synthesized compounds or elucidating the structures of unknown metabolites. sysrevpharm.orgtjnpr.org While NMR typically requires a higher sample concentration compared to mass spectrometry, the structural information it provides is often unparalleled. tjnpr.org NMR spectroscopy is also used in metabolomics for identifying and quantifying metabolites in biological samples. criver.comsysrevpharm.orgwikipedia.org
In Vitro Biochemical Assays for Functional Characterization of this compound
In vitro biochemical assays are essential for characterizing the functional effects of this compound at the molecular level, particularly its interactions with enzymes and other biological targets. These assays are performed in a controlled laboratory setting using purified components, such as enzymes, substrates, and cofactors. For nucleoside triphosphates like this compound, common in vitro assays include enzyme activity assays, such as polymerase assays, to measure the incorporation of this compound into nucleic acids or its inhibitory effects on enzyme function. biorxiv.org Primer extension assays, for example, can demonstrate the ability of an enzyme like RNA-dependent RNA polymerase (RdRP) to incorporate this compound into a growing RNA chain and assess whether it causes pausing or termination of synthesis. biorxiv.org Biochemical assays can also be used to evaluate the interaction of this compound with other proteins or its effect on specific biochemical pathways. nih.gov These assays provide critical data on the compound's mechanism of action and biological activity outside of a living organism.
| Analytical Technique | Primary Application(s) | Key Information Provided |
| HPLC | Separation, Quantification | Purity, Concentration, Presence of Metabolites |
| Mass Spectrometry (MS) | Identification, Quantification, Structural Analysis | Molecular Weight, Fragmentation Pattern, Elemental Composition |
| Fluorescence Spectroscopy | Binding Assays, Enzyme Activity Assays | Binding Affinity, Enzyme Inhibition/Activation, Molecular Dynamics |
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation, Identification, Quantification | Atomic Connectivity, 3D Structure, Chemical Environment |
| In Vitro Biochemical Assays | Functional Characterization | Enzyme Activity, Substrate Incorporation, Mechanism of Action |
Enzyme Activity Assays (e.g., Primer Extension Assays, Polymerization Assays)
Enzyme activity assays are crucial for evaluating the effect of compounds like this compound on enzymatic processes, particularly those involving nucleic acid synthesis, given that 4'-FlU-TP is a nucleotide analog. These assays measure the rate at which an enzyme catalyzes a specific biochemical reaction. For nucleotide analogs targeting viral replication, such as 4'-FlU-TP which is known to target RNA-dependent RNA polymerase (RdRp) chemrxiv.orgresearchgate.net, polymerization assays are particularly relevant.
Primer extension assays, a type of polymerization assay, can be used to study how this compound is incorporated into a growing nucleic acid chain by a polymerase and whether it causes chain termination or introduces errors. These assays typically involve a template nucleic acid, a primer, a polymerase enzyme, and a mixture of nucleotides, including the compound of interest (this compound). By analyzing the length and sequence of the resulting nucleic acid products, researchers can determine if and where this compound is incorporated and its effect on the polymerase activity.
Fluorometric assays are also widely used for determining enzyme activity due to their high sensitivity, specificity, and real-time monitoring capabilities mdpi.comsigmaaldrich.com. These assays often utilize substrates that become fluorescent upon enzymatic cleavage, allowing for continuous measurement of reaction progress mdpi.comsigmaaldrich.comnih.gov. While specific fluorometric assays for this compound's interaction with RdRp were not detailed, the principle of using fluorescently labeled substrates to monitor polymerase activity or inhibition is applicable. High-throughput screening of enzyme inhibitors can also be performed using fluorescence-based assays in multi-well plate formats nih.govnih.gov.
Binding Affinity Determination Techniques (e.g., MicroScale Thermophoresis (MST), Fluorescence Polarization (FP))
Determining the binding affinity of this compound to its target enzymes, such as viral RNA-dependent RNA polymerase, is essential for understanding its mechanism of action and potency. Binding affinity describes the strength of the interaction between a molecule and its target nih.govmdpi.com. Techniques like MicroScale Thermophoresis (MST) and Fluorescence Polarization (FP) are valuable tools for quantifying these interactions.
Fluorescence Polarization (FP) measures the change in the rotational mobility of a fluorescent molecule upon binding to a larger molecule. In the context of this compound, if a fluorescently labeled this compound or a fluorescent analog were available, its binding to a target enzyme would lead to a decrease in its rotational speed, resulting in an increase in fluorescence polarization. This change can be measured to determine the dissociation constant (Kd), a quantitative measure of binding affinity mdpi.comelifesciences.orgreddit.com.
MicroScale Thermophoresis (MST) measures the directed movement of molecules along a temperature gradient, which changes upon binding. If either this compound or its target enzyme is fluorescently labeled, MST can be used to quantify the binding affinity by observing the change in thermophoresis upon complex formation. These techniques offer advantages in terms of sample consumption and the ability to measure interactions in solution.
The binding affinity of 4'-FlU (the precursor to 4'-FlU-TP) to CV-A10 3D polymerase has been investigated, indicating the relevance of such studies for this class of compounds asm.org. Accurate determination of binding affinity requires careful experimental design, including establishing appropriate incubation times and concentration ranges elifesciences.org.
Cellular Assays for Investigating Interactions in Research Settings
Cellular assays are vital for studying the effects of compounds like this compound in a more biologically relevant context, allowing researchers to assess cellular uptake, localization, and the impact on cellular processes. These assays can reveal how the compound interacts within the complex environment of a living cell.
Microscopy-Based Techniques for Subcellular Localization and Interaction Visualization
Microscopy-based techniques, particularly fluorescence microscopy, are powerful tools for visualizing the subcellular localization of compounds or their targets and observing cellular interactions. By labeling this compound or a cellular component with a fluorescent tag, researchers can determine where the compound accumulates within the cell (e.g., cytoplasm, nucleus, specific organelles) nih.govresearchgate.netnews-medical.netresearchgate.net.
Fluorescent protein tagging is a common approach to visualize the localization of proteins that interact with or are affected by the compound nih.govresearchgate.netnews-medical.netresearchgate.netnih.gov. For example, if this compound's target enzyme is a viral polymerase, fluorescence microscopy could be used to observe the distribution of a fluorescently tagged polymerase in the presence and absence of this compound. Confocal microscopy, with its ability to optical sectioning, provides high-resolution images for detailed subcellular localization studies researchgate.netresearchgate.net. Live-cell imaging allows for monitoring dynamic changes in localization and interactions over time nih.gov.
Flow Cytometry for Quantitative Cellular Process Analysis
Flow cytometry is a high-throughput technique that allows for the quantitative analysis of various cellular properties and processes in a population of cells nih.goveinsteinmed.eduyoutube.com. This technique can be applied to study the effects of this compound on cell viability, proliferation, and other cellular responses.
Using fluorescent dyes or fluorescently labeled antibodies, flow cytometry can measure parameters such as cell size, granularity, and the expression levels of specific proteins nih.govyoutube.com. For studying this compound, flow cytometry could be used to assess its impact on cell cycle progression, induction of apoptosis, or changes in the expression of proteins involved in viral replication or cellular antiviral responses.
Q & A
Basic Research Questions
Q. How is Fleu-TP synthesized, and what experimental protocols ensure reproducibility?
- Methodological Answer : this compound synthesis typically involves [hypothetical reaction steps, e.g., nucleophilic substitution under anhydrous conditions]. To ensure reproducibility:
- Document exact molar ratios, solvent purity, and reaction temperatures .
- Include spectral data (NMR, HRMS) and chromatographic retention times in supplementary materials for verification .
- Cross-reference with established protocols for analogous compounds to validate synthetic pathways .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- HPLC-PDA : Quantify purity using a C18 column with gradient elution; validate against certified reference standards .
- X-ray crystallography : Resolve structural ambiguities, particularly for stereoisomers .
- Thermogravimetric analysis (TGA) : Assess thermal stability, critical for storage recommendations .
Q. How can researchers design in vitro assays to evaluate this compound’s bioactivity?
- Methodological Answer :
- Use dose-response curves (e.g., IC₅₀ calculations) with positive/negative controls .
- Validate assay conditions (pH, temperature) using standardized cell lines (e.g., HEK293 for receptor binding) .
- Address false positives via counter-screening against unrelated targets .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported metabolic pathways across studies?
- Methodological Answer :
- Conduct comparative studies using isotopic labeling (e.g., ¹⁴C-Fleu-TP) to track metabolites .
- Apply computational tools (e.g., molecular docking) to predict enzyme interactions and reconcile divergent findings .
- Replicate experiments under identical conditions to isolate variables (e.g., species-specific cytochrome P450 isoforms) .
Q. What strategies optimize this compound’s stability in long-term environmental exposure studies?
- Methodological Answer :
- Use accelerated stability testing (40°C/75% RH for 6 months) to model degradation kinetics .
- Incorporate nanoencapsulation or co-crystallization to mitigate hydrolysis .
- Validate stability via LC-MS/MS to detect trace degradation products .
Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?
- Methodological Answer :
- Prioritize derivatives with systematic substitutions (e.g., halogenation at specific positions) .
- Apply multivariate analysis (PCA or PLS) to correlate structural features with bioactivity .
- Include negative controls (e.g., scrambled analogs) to confirm target specificity .
Data and Reproducibility
Q. What statistical methods address variability in this compound’s pharmacokinetic data across preclinical models?
- Methodological Answer :
- Use mixed-effects models to account for inter-subject variability .
- Apply bootstrap resampling to estimate confidence intervals for parameters like bioavailability .
- Share raw datasets in public repositories (e.g., Zenodo) to enable meta-analyses .
Q. How to manage conflicting toxicity profiles of this compound in peer-reviewed literature?
- Methodological Answer :
- Conduct species- and tissue-specific toxicogenomic profiling (RNA-seq) to identify mechanistic disparities .
- Re-evaluate dosing regimens using allometric scaling to align human-relevant exposures .
- Publish negative results in open-access platforms to reduce publication bias .
Tables: Frameworks for Research Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
